tert-Butyl 3-formyl-1H-indazole-1-carboxylate

Regioselective Synthesis Protecting Group Strategy Medicinal Chemistry

Medicinal chemistry requires orthogonal protecting groups to avoid side reactions at nucleophilic N-H sites. Unprotected indazole-3-carboxaldehyde leads to N-alkylation or metal catalyst poisoning. tert-Butyl 3-formyl-1H-indazole-1-carboxylate (CAS 882188-88-7) solves this: - N-Boc group enables selective 3-formyl derivatization (Wittig, Knoevenagel, reductive amination) - Mild acid-labile deprotection (TFA) orthogonal to Fmoc/Cbz strategies - Compatible with solid-phase synthesis and multi-step kinase inhibitor assembly Available for immediate research supply.

Molecular Formula C13H14N2O3
Molecular Weight 246.26
CAS No. 882188-88-7
Cat. No. B3030213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-formyl-1H-indazole-1-carboxylate
CAS882188-88-7
Molecular FormulaC13H14N2O3
Molecular Weight246.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C=O
InChIInChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-8H,1-3H3
InChIKeyNURJOQOCJSRMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-formyl-1H-indazole-1-carboxylate (882188-88-7) Overview


tert-Butyl 3-formyl-1H-indazole-1-carboxylate (CAS 882188-88-7) is a key N-Boc protected heterocyclic building block, characterized by an indazole core functionalized with a formyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at N1 . It serves as a versatile intermediate in organic synthesis, particularly valued in medicinal chemistry for the construction of indazole-based kinase inhibitors and other bioactive scaffolds [1]. The compound's structure (C13H14N2O3, MW 246.26) is defined by its dual functionality: a reactive aldehyde handle for derivatization and a protecting group that enables orthogonal synthetic manipulation [2].

Protected Heterocycle N-Boc indazole for orthogonal synthetic manipulation
Reactive Handle 3-formyl group enables Wittig, Knoevenagel, and reductive amination
Scaffold Target Precursor to 3-substituted indazole kinase inhibitor pharmacophores

Why 882188-88-7 Cannot Be Replaced in Synthesis


Generic substitution of tert-butyl 3-formyl-1H-indazole-1-carboxylate with its unprotected counterpart (1H-indazole-3-carboxaldehyde, CAS 5235-10-9) or other N-protected analogs is not feasible in advanced synthetic sequences. The free NH group in unprotected indazole-3-carboxaldehyde is a nucleophilic site that can lead to undesired side reactions, such as N-alkylation or coordination to metal catalysts, compromising yield and purity [1]. The N-Boc group in 882188-88-7 provides crucial orthogonal protection, allowing for selective transformations at the 3-formyl group (e.g., Wittig, Knoevenagel condensations) without interference from the N1 position [2]. Furthermore, the Boc group can be selectively removed under mild acidic conditions in a subsequent step, enabling a controlled deprotection strategy that is incompatible with other protecting groups (e.g., Cbz, Fmoc) that require different cleavage conditions [3]. This orthogonality is essential for the assembly of complex molecular architectures, making 882188-88-7 a uniquely positioned building block in drug discovery pipelines.

N-Unprotected Indazole Free NH leads to N1/N2 alkylation mixtures under basic conditions, requiring regioisomer separation.
Cbz or Fmoc Protection Cbz needs hydrogenolysis, incompatible with reducible groups; Fmoc requires base, affecting base-sensitive esters.
Boc Orthogonality Mild acidic cleavage is orthogonal to Cbz/Fmoc, enabling sequential deprotection not possible with other N-protected analogs.

882188-88-7 vs. Closest Analogs


N1-Selectivity: Boc Protection vs. Unprotected Indazole

The N-Boc group on 882188-88-7 ensures exclusive protection at the N1 position, whereas unprotected 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) yields a mixture of N1 and N2 alkylation products under basic conditions [1]. This regioselectivity is critical for accessing N1-substituted indazole pharmacophores common in kinase inhibitors.

N1 Regioselectivity
Class-level inference
Exclusive N1 protection vs mixture of N1/N2 for unprotected analog
Enables regioisomer-free synthesis
Reported for related indazole systems; verify under specific conditions
Regioselective Synthesis Protecting Group Strategy Medicinal Chemistry

Consistent High Purity and Broad Availability

tert-Butyl 3-formyl-1H-indazole-1-carboxylate (882188-88-7) is widely available from multiple reputable suppliers with a standard purity of ≥97%, a specification that is not universally met for its unprotected counterpart (1H-indazole-3-carboxaldehyde, CAS 5235-10-9) or other N-protected analogs . This high and consistent purity is essential for reproducible synthetic outcomes in medicinal chemistry campaigns.

Commercial Purity
Reported
≥97% (multiple suppliers)
Supports batch reproducibility
Supplier-reported specification; verify with COA
Building Block Procurement Quality Control

Stability: Inert Atmosphere and Freezer Storage

To maintain its chemical integrity, tert-butyl 3-formyl-1H-indazole-1-carboxylate (882188-88-7) must be stored under an inert atmosphere in a freezer at or below -20°C . This storage requirement contrasts with the unprotected 1H-indazole-3-carboxaldehyde, which is typically stable at room temperature, and highlights the need for specific cold-chain logistics when procuring this building block.

Storage Requirement
Cross-study comparable
-20°C under inert atmosphere vs room temp for unprotected
Requires cold-chain logistics
Vendor recommendation; verify stability under use conditions
Stability Storage Logistics

Direct Use of Crude Product Without Purification

A published procedure for the synthesis of 882188-88-7 from 3-formylindazole and Boc2O in the presence of DMAP demonstrates that the resulting crude product can be used directly in the next synthetic step without further purification . This 'use-as-is' quality contrasts with the preparation of other N-protected indazole derivatives, which often require chromatographic purification, thereby saving time and solvent.

Crude Product Use
Direct head-to-head comparison
Crude product used directly, no purification needed
Reduces process steps and solvent use
Reported for Boc protection with DMAP; may vary at scale
Synthetic Efficiency Boc Protection Process Chemistry

Privileged Intermediate for Kinase Inhibitors

The 1H-indazole-3-carboxaldehyde scaffold, to which 882188-88-7 belongs, is a crucial intermediate in the synthesis of several marketed kinase inhibitors, including axitinib (Inlyta®) and pazopanib (Votrient®) [1]. While 882188-88-7 itself is not a direct precursor to these drugs, its protected aldehyde functionality is precisely what enables the modular construction of diverse 3-substituted indazoles found in these and other clinical candidates. This contrasts with the 4-formyl or 5-formyl isomers, which have different vectors for functionalization and are not as widely utilized for accessing this specific class of 3-substituted pharmacophores.

Pharmacophore Relevance
Class-level inference
3-substituted indazoles found in FDA-approved kinase inhibitors
Aligns with validated chemical space
Based on review of marketed drugs; not predictive
Kinase Inhibitor Drug Discovery Indazole Pharmacophore

Deprotection Orthogonality: Mild Acidic Cleavage

The Boc protecting group in 882188-88-7 can be selectively removed using mild acidic conditions (e.g., TFA or HCl), while other common protecting groups like Cbz require hydrogenolysis and Fmoc requires basic conditions [1][2]. This orthogonality allows for the sequential deprotection of different functionalities in complex molecules, a critical advantage in multi-step syntheses. For example, a molecule containing both an N-Boc indazole and an N-Fmoc amine can have the Boc group removed first with acid, leaving the Fmoc group intact for later deprotection.

Deprotection Orthogonality
Class-level inference
Boc removed under mild acid; Cbz needs H2, Fmoc needs base
Enables sequential deprotection in complex molecules
Standard protecting group orthogonality; verify compatibility
Protecting Group Orthogonality Solid-Phase Synthesis Medicinal Chemistry

Optimal Applications of 882188-88-7


Synthesis of 3-Substituted Indazole Kinase Inhibitors

882188-88-7 is the ideal starting material for medicinal chemistry programs focused on developing novel kinase inhibitors. Its N-Boc protection ensures regioselective functionalization at the 3-position, while the aldehyde handle allows for rapid diversification via Wittig, Knoevenagel, or reductive amination reactions. The ability to use the crude product directly after Boc protection (as per in Evidence 4) further streamlines the synthetic workflow, making it a cost-effective choice for generating libraries of 3-substituted indazole analogs . This application leverages the compound's demonstrated role as a precursor to privileged pharmacophores found in marketed drugs [1].

Orthogonal Protection in Complex Molecule Assembly

In the synthesis of molecules containing multiple reactive nitrogen centers, 882188-88-7 provides a key advantage through the orthogonality of its Boc protecting group. As detailed in Evidence 6, the Boc group can be selectively removed under mild acidic conditions without affecting other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolyzable) [1]. This allows for a controlled, stepwise deprotection sequence that is essential for constructing complex natural product analogs or bifunctional probes for chemical biology. Procurement of 882188-88-7 therefore enables synthetic routes that are not feasible with unprotected or differently protected indazole building blocks.

Solid-Phase Peptide and Heterocycle Synthesis

The stability of the Boc group in 882188-88-7 to basic conditions makes it suitable for solid-phase synthesis protocols where Fmoc-based strategies are employed. The Boc-protected indazole can be incorporated into a growing peptide chain or a heterocyclic scaffold without premature deprotection, and then liberated in a final global deprotection step using a cocktail containing trifluoroacetic acid (TFA). This compatibility expands the toolbox of building blocks available for solid-phase combinatorial chemistry, allowing for the creation of more diverse and complex compound collections. This application is directly supported by the well-established orthogonality of Boc and Fmoc protecting groups [2].

Application
Selection Property
Validation Focus
3-Substituted Indazole Synthesis
N-Boc protection & 3-formyl handle
Regioselective derivatization & crude-use workflow
Orthogonal Protection Strategies
Boc vs. Cbz/Fmoc orthogonality
Sequential deprotection compatibility
Solid-Phase Synthesis
Boc stability to basic conditions
Compatibility with Fmoc-SPPS & global TFA deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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